

A Technical Guide to the Physicochemical Properties of 3,5-Di-tert-butylbenzaldehyde

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Compound of Interest

Compound Name: 3,5-Di-tert-butylbenzaldehyde

Cat. No.: B094254

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This technical guide provides a comprehensive overview of the melting and boiling points of **3,5-Di-tert-butylbenzaldehyde** (C₁₅H₂₂O), a key intermediate in organic synthesis. This document outlines its core physical properties, details the standard experimental methodologies for their determination, and presents logical workflows for its synthesis and characterization.

Physicochemical Data Summary

The physical properties of **3,5-Di-tert-butylbenzaldehyde** are critical for its application in synthetic chemistry, influencing reaction conditions, purification methods, and storage. The following table summarizes its key melting and boiling point data. It is important to note that variations in reported melting points exist in commercial listings, which may be attributable to differences in sample purity or analytical methodology. The most frequently cited range is 85-89 °C.

Property	Value	Conditions
Melting Point	85-89 °C	Atmospheric Pressure
74-76 °C	Atmospheric Pressure	
Boiling Point	132 °C	5 mmHg

Experimental Protocols

The determination of melting and boiling points are fundamental procedures for the characterization and purity assessment of chemical compounds. The protocols described below are standard methodologies applicable to **3,5-Di-tert-butylbenzaldehyde**.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is the temperature at which it transitions to a liquid state. This method is a primary indicator of purity, with pure compounds exhibiting a sharp melting range.^{[1][2]}

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)
- Capillary tubes (sealed at one end)
- Calibrated thermometer
- Mortar and pestle

Procedure:

- **Sample Preparation:** A small sample of **3,5-Di-tert-butylbenzaldehyde** is finely ground to a powder. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the solid into the sealed end, achieving a sample height of 1-2 mm.^[3]
- **Apparatus Setup:** The capillary tube is placed into the heating block of the melting point apparatus alongside a calibrated thermometer.^{[1][4]}
- **Initial Determination:** A rapid heating rate is initially employed to determine an approximate melting range. This provides a preliminary estimate to guide a more precise measurement.^{[1][2]}
- **Accurate Determination:** A new sample is prepared and the apparatus is allowed to cool. The sample is then heated at a slow, controlled rate (approximately 1-2 °C per minute) as the

temperature approaches the estimated melting point.

- Data Recording: Two temperatures are recorded: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire sample has completely melted. The melting range is reported as T1-T2.^[4] For a pure compound, this range is typically narrow (0.5-1.0 °C).^[1]

Boiling Point Determination (Vacuum Distillation)

For compounds that have high boiling points at atmospheric pressure or are susceptible to decomposition at elevated temperatures, boiling point determination is conducted under reduced pressure (vacuum distillation).^{[5][6][7]} This lowers the temperature required for the liquid to boil.^[6]

Apparatus:

- Round-bottom flask
- Claisen adapter
- Condenser
- Receiving flask
- Thermometer and adapter
- Vacuum source (e.g., vacuum pump or water aspirator) with a trap
- Manometer (to measure pressure)
- Stir bar or boiling chips
- Heating mantle

Procedure:

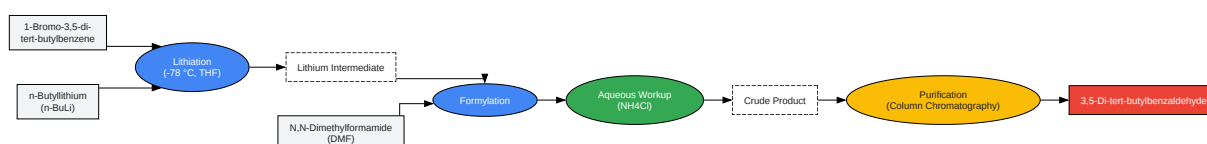
- Apparatus Assembly: The vacuum distillation apparatus is assembled. All ground-glass joints must be properly sealed and lightly greased to prevent leaks under vacuum. A stir bar is

placed in the round-bottom flask containing the **3,5-Di-tert-butylbenzaldehyde** sample.[8]

- **System Evacuation:** The system is connected to the vacuum source via a trap. The vacuum is applied gradually to reduce the pressure inside the apparatus. The pressure is monitored with a manometer.[8]
- **Heating:** Once the desired pressure is stable, the sample is gently heated using a heating mantle. The stirring is initiated to ensure smooth boiling.
- **Equilibrium and Data Recording:** The temperature is slowly increased until the liquid begins to boil and a steady reflux of condensate is observed on the thermometer bulb. The temperature at which the liquid distills at a constant rate is recorded as the boiling point at that specific pressure.[8]
- **Shutdown:** At the conclusion of the distillation, the heating mantle is removed, and the apparatus is allowed to cool completely before the vacuum is slowly released.

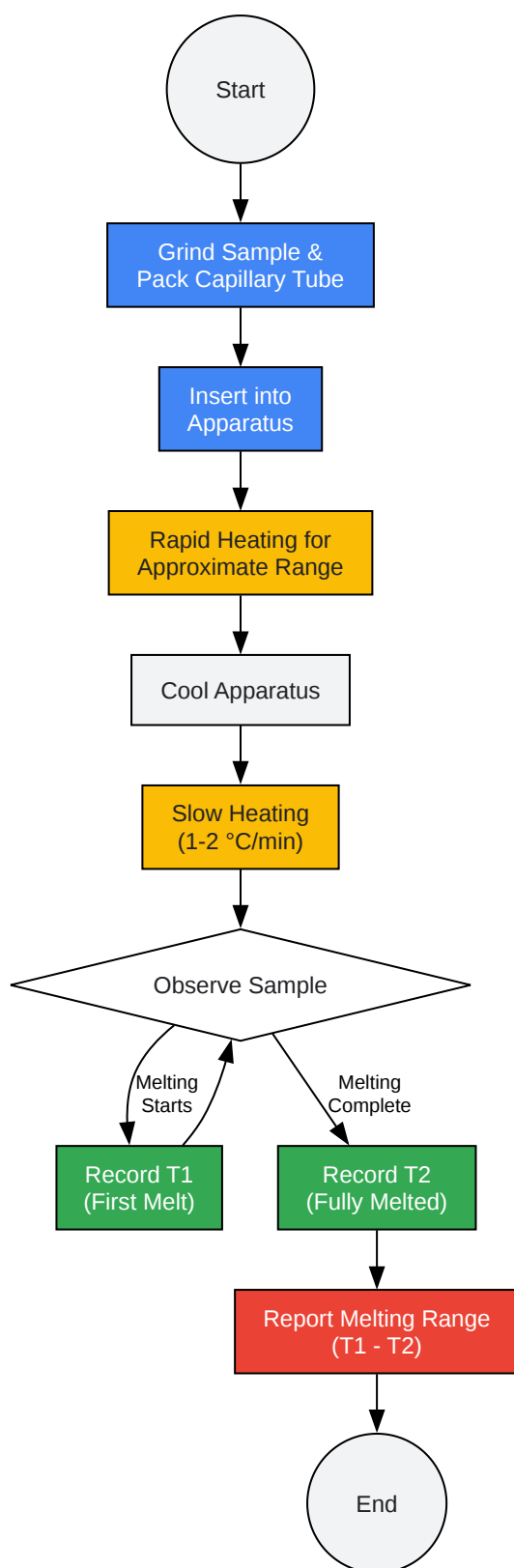
Logical and Experimental Workflows

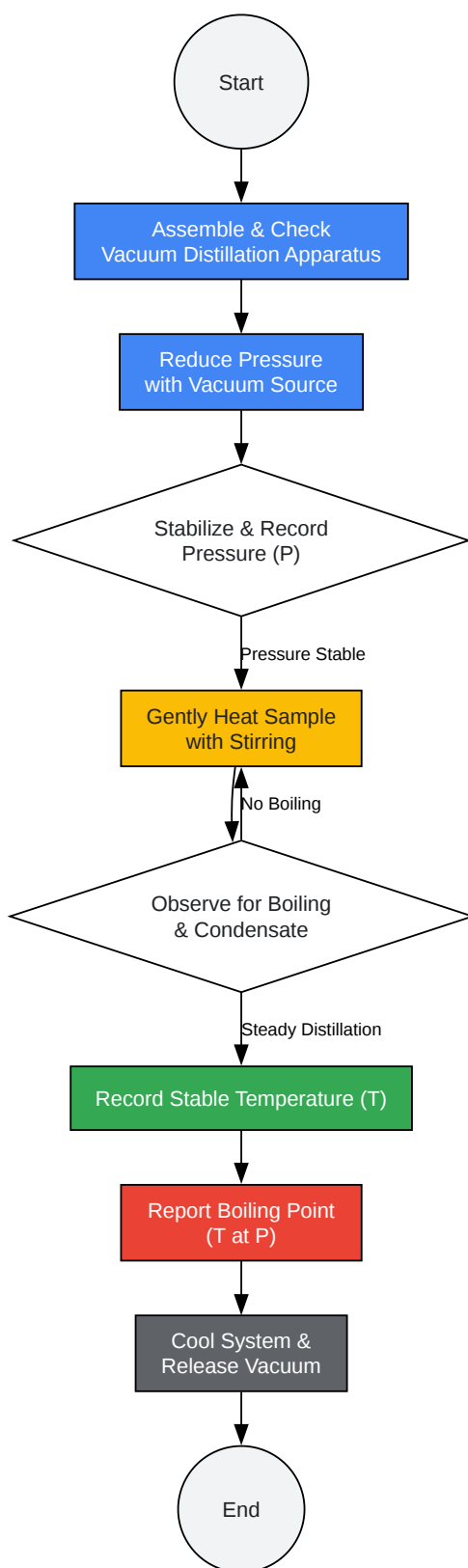
Visual workflows are essential for understanding the logical progression of synthesis and analysis. The following diagrams, rendered in DOT language, illustrate key processes related to **3,5-Di-tert-butylbenzaldehyde**.



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Caption: Synthesis workflow for **3,5-Di-tert-butylbenzaldehyde**.





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